molecular formula C18H17FN2O4S B6168421 N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine CAS No. 681003-30-5

N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine

Cat. No. B6168421
CAS RN: 681003-30-5
M. Wt: 376.4
InChI Key:
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Description

N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine (FEMO) is a versatile organic compound with a wide range of potential applications in biomedical research and drug development. FEMO has been used in various studies due to its unique properties, such as its ability to bind to proteins and its ability to act as a non-selective inhibitor of enzymes. FEMO has been used as a model compound to study the effects of small molecules on protein structure and function.

Mechanism of Action

The mechanism of action of N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine is not fully understood. However, it is thought to act as a non-selective inhibitor of enzymes. N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine binds to proteins and inhibits their activity by blocking the active sites of enzymes. This prevents the enzymes from catalyzing the reactions they normally catalyze.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine are not fully understood. However, N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine has been shown to inhibit the activity of enzymes, which could lead to changes in metabolic pathways and other biochemical reactions. Additionally, N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine has been shown to bind to proteins, which could affect the structure and function of proteins.

Advantages and Limitations for Lab Experiments

The main advantage of using N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine in laboratory experiments is its ability to bind to proteins and inhibit the activity of enzymes. This makes it an ideal model compound for studying the effects of small molecules on protein structure and function. However, N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine is not a selective inhibitor, which means that it may have off-target effects that could complicate the results of laboratory experiments.

Future Directions

In the future, N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine could be used in studies to investigate the effects of small molecules on gene expression, protein folding, and other biochemical pathways. Additionally, N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine could be used to develop new drugs that target specific enzymes or proteins. N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine could also be used to study the effects of small molecules on the structure and function of proteins and enzymes. Finally, N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine could be used to develop new methods for protein purification and drug delivery.

Synthesis Methods

N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine can be synthesized using a variety of methods, including a three-step synthesis procedure. The first step involves the condensation of ethanesulfonyl chloride and 2-methoxyphenylhydrazine to form ethanesulfonyl-2-methoxyphenylhydrazine. The second step involves the reaction of the ethanesulfonyl-2-methoxyphenylhydrazine with 3-fluorophenyl bromide to form N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine. The third step involves the reaction of the N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine with ethyl acetate to form the desired product.

Scientific Research Applications

N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine has been used in a variety of scientific studies due to its unique properties. N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine has been used as a model compound to study the effects of small molecules on protein structure and function. N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine has also been used to study the effects of small molecules on enzyme activity and the binding of small molecules to proteins. N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine has also been used in studies to investigate the effects of small molecules on the structure and function of proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine involves the reaction of 5-(3-fluorophenyl)-1,3-oxazol-2-amine with ethanesulfonyl chloride and 2-methoxyphenol in the presence of a base.", "Starting Materials": [ "5-(3-fluorophenyl)-1,3-oxazol-2-amine", "Ethanesulfonyl chloride", "2-Methoxyphenol", "Base (e.g. triethylamine)" ], "Reaction": [ "5-(3-fluorophenyl)-1,3-oxazol-2-amine is dissolved in a suitable solvent (e.g. dichloromethane).", "A base (e.g. triethylamine) is added to the solution.", "Ethanesulfonyl chloride is added dropwise to the solution with stirring.", "The reaction mixture is stirred at room temperature for a suitable period of time (e.g. 2 hours).", "2-Methoxyphenol is added to the reaction mixture and the mixture is stirred for a further period of time (e.g. 4 hours).", "The reaction mixture is then quenched with water and extracted with a suitable organic solvent (e.g. ethyl acetate).", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The crude product is purified by column chromatography to afford the desired product, N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine." ] }

CAS RN

681003-30-5

Product Name

N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine

Molecular Formula

C18H17FN2O4S

Molecular Weight

376.4

Purity

95

Origin of Product

United States

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